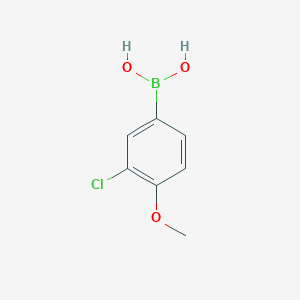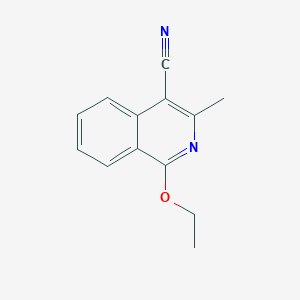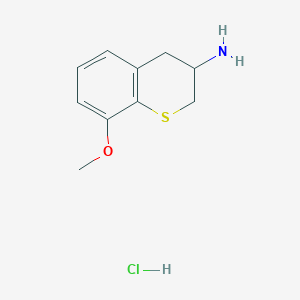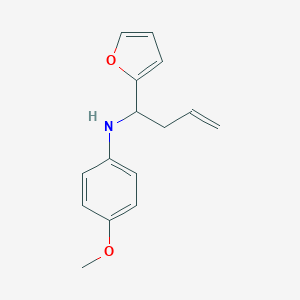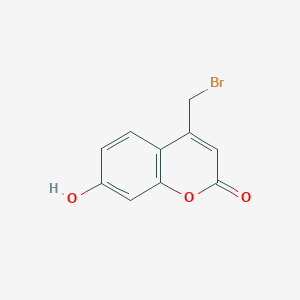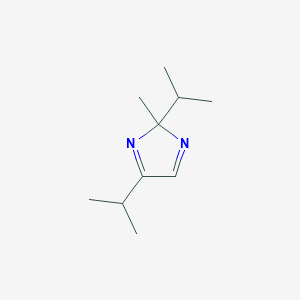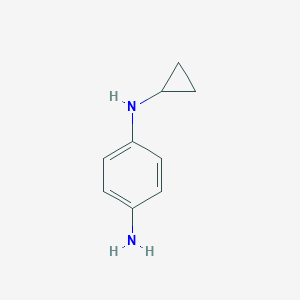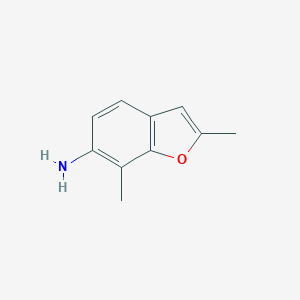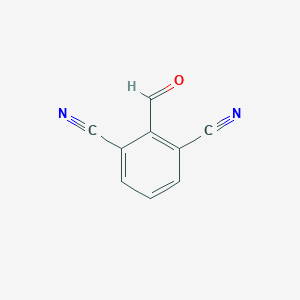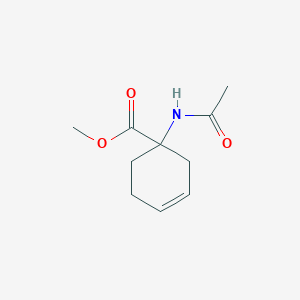
Methyl 1-acetamido-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-acetamido-3-cyclohexene-1-carboxylate, also known as this compound, is a carboxylic acid derivative of the cyclohexene group of compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and industrial chemicals. This compound is a versatile compound that has many applications in the chemical and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
- Methyl 1-acetamido-3-cyclohexene-1-carboxylate is used in the study of chemical structures, particularly in the analysis of heteroannularly disubstituted ferrocene derivatives. Such analyses involve the characterization of molecular structures through techniques like X-ray crystal analysis, NMR, and IR spectroscopy. This research provides insights into the molecular conformations and interactions of compounds containing acetamido groups (Cetina, Djaković, Semenčić, & Rapić, 2009).
Synthesis of Constrained Analogues
- The compound is involved in the synthesis of constrained tryptophan analogues. This application is crucial in medicinal chemistry for creating molecules with specific biological activities. Such research explores new methods of cycloaddition reactions, leading to novel compounds with potential therapeutic applications (Rossi, Pirovano, Negrato, Abbiati, & Dell’Acqua, 2015).
Biocatalysis and Enzymatic Studies
- This compound is utilized in biocatalysis research. One study focused on the enantioselective synthesis of its derivative for anticoagulant applications, using engineered E. coli esterase. This research demonstrates the potential of biocatalysis in producing chiral compounds, which are important in pharmaceutical development (Wu, Yang, Yu, Ye, Su, & Shao, 2019).
Synthesis of Organic Molecules
- The compound serves as a starting material or intermediate in the synthesis of various organic molecules. Studies have focused on reactions under solvent-free conditions to produce derivatives with potential biological activities. This research contributes to the field of organic synthesis, exploring new pathways and mechanisms (Gein, Kazantseva, & Kurbatova, 2011).
Investigation of Reaction Mechanisms
- Research on this compound extends to understanding reaction mechanisms, especially in surface science. Studies include investigating the reactivity of related compounds on single-crystal surfaces, contributing to the understanding of dehydrogenation, hydrogenation, and isomerization reactions (Morales & Zaera, 2007).
Development of Pharmaceutical Compounds
- The compound is used in the development of pharmaceutical compounds, particularly in the synthesis of Schiff bases and other derivatives with biological activities like anti-acetylcholinesterase. Such studies are crucial in drug discovery, offering new molecules for the treatment of various diseases (Quratulain, Khan, Ahmad, Hamad, Ashraf, & Hussain, 2021).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 1-acetamidocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIMOXBRPJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC=CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
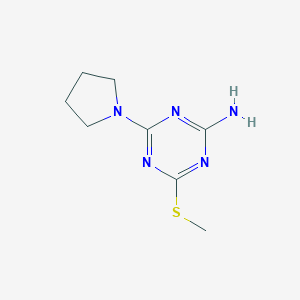
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
